Cas no 2201737-02-0 (4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine)
![4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine structure](https://www.kuujia.com/scimg/cas/2201737-02-0x500.png)
4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine Chemical and Physical Properties
Names and Identifiers
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- 4-[(2-methylpyrimidin-4-yl)oxy]oxolan-3-amine
- 4-(2-methylpyrimidin-4-yl)oxyoxolan-3-amine
- 4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine
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- Inchi: 1S/C9H13N3O2/c1-6-11-3-2-9(12-6)14-8-5-13-4-7(8)10/h2-3,7-8H,4-5,10H2,1H3
- InChI Key: RNIAWSNRBTZTDJ-UHFFFAOYSA-N
- SMILES: O1CC(C(C1)OC1C=CN=C(C)N=1)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 191
- Topological Polar Surface Area: 70.3
- XLogP3: -0.3
4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6608-0913-75mg |
4-[(2-methylpyrimidin-4-yl)oxy]oxolan-3-amine |
2201737-02-0 | 75mg |
$312.0 | 2023-09-07 | ||
Life Chemicals | F6608-0913-10μmol |
4-[(2-methylpyrimidin-4-yl)oxy]oxolan-3-amine |
2201737-02-0 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6608-0913-10mg |
4-[(2-methylpyrimidin-4-yl)oxy]oxolan-3-amine |
2201737-02-0 | 10mg |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6608-0913-20mg |
4-[(2-methylpyrimidin-4-yl)oxy]oxolan-3-amine |
2201737-02-0 | 20mg |
$148.5 | 2023-09-07 | ||
Life Chemicals | F6608-0913-25mg |
4-[(2-methylpyrimidin-4-yl)oxy]oxolan-3-amine |
2201737-02-0 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6608-0913-4mg |
4-[(2-methylpyrimidin-4-yl)oxy]oxolan-3-amine |
2201737-02-0 | 4mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6608-0913-2μmol |
4-[(2-methylpyrimidin-4-yl)oxy]oxolan-3-amine |
2201737-02-0 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6608-0913-3mg |
4-[(2-methylpyrimidin-4-yl)oxy]oxolan-3-amine |
2201737-02-0 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6608-0913-50mg |
4-[(2-methylpyrimidin-4-yl)oxy]oxolan-3-amine |
2201737-02-0 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6608-0913-15mg |
4-[(2-methylpyrimidin-4-yl)oxy]oxolan-3-amine |
2201737-02-0 | 15mg |
$133.5 | 2023-09-07 |
4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine Related Literature
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Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
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Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
Additional information on 4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine
4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine: A Novel Compound with Promising Therapeutic Potential in Biomedical Research
4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine, with the chemical identifier CAS No. 2201737-02-0, represents a unique molecular entity that has garnered significant attention in recent biomedical research. This compound belongs to the class of oxolane derivatives, characterized by a six-membered ring with one oxygen atom. The structural complexity of this molecule, particularly the presence of a pyrimidin-4-yl moiety linked to an oxolan-3-amine core, suggests potential for multifunctional biological activities. Recent studies have highlighted its role in modulating key signaling pathways associated with inflammation, neurodegeneration, and metabolic disorders.
The pyrimidin-4-yl group, a six-membered aromatic heterocycle, is a common structural element in many bioactive molecules. Its ability to engage in hydrogen bonding and π-π stacking interactions makes it a critical component in drug discovery. The methylation at the 2-position of the pyrimidine ring further enhances its pharmacokinetic properties by improving solubility and metabolic stability. The oxolan-3-amine moiety, on the other hand, introduces polar functionalities that may influence the compound's interactions with biological targets.
Recent advancements in computational chemistry have facilitated the analysis of 4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine's molecular dynamics. A 2023 study published in Journal of Medicinal Chemistry utilized molecular docking simulations to predict its binding affinity to the adenosine A2A receptor, a target implicated in neuroinflammatory diseases. The study revealed that the compound's hydrophobic interactions with the receptor's transmembrane domain could modulate its signaling activity. This finding aligns with the growing interest in targeting adenosine receptors for therapeutic interventions in conditions such like Alzheimer's disease and multiple sclerosis.
Experimental validation of these theoretical predictions has been supported by in vitro assays. A 2023 preclinical study demonstrated that 4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine exhibits anti-inflammatory effects by inhibiting the NF-κB pathway, a key mediator of inflammatory responses. The compound's ability to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, suggests its potential as an adjunct therapy for autoimmune disorders. These findings are particularly relevant given the increasing prevalence of chronic inflammatory conditions and the need for novel therapeutic agents.
Another area of focus has been the compound's potential in metabolic disorders. A 2023 study in Diabetes Research and Clinical Practice explored its effects on glucose metabolism. The research indicated that 4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine could enhance insulin sensitivity by modulating the activity of PPARγ, a nuclear receptor involved in lipid and glucose homeostasis. This discovery opens new avenues for the development of drugs targeting metabolic syndromes, including type 2 diabetes and obesity.
The synthesis of 4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine has also been a subject of interest in medicinal chemistry. A 2023 paper in Organic & Biomolecular Chemistry described a scalable synthetic route involving a nucleophilic substitution reaction between a pyrimidin-4-yl derivative and an oxolan-3-amine precursor. The study emphasized the importance of reaction conditions, such as temperature and solvent polarity, in achieving high yields and purity. This synthetic strategy could be adapted for the large-scale production of the compound, which is essential for preclinical and clinical development.
From a pharmacokinetic perspective, the compound's properties are being evaluated to determine its suitability for therapeutic use. A 2023 pharmacokinetic study in Drug Metabolism and Disposition assessed its absorption, distribution, metabolism, and excretion (ADME) profile. The results indicated that the compound has moderate oral bioavailability, with a half-life sufficient for once-daily dosing. These pharmacokinetic parameters are critical for optimizing dosing regimens and minimizing side effects in clinical settings.
Moreover, the compound's safety profile is under investigation. A 2023 toxicity study in Toxicological Sciences evaluated its effects on liver and kidney function in animal models. The findings suggested that the compound is well-tolerated at therapeutic doses, with no evidence of organ toxicity. These results are encouraging, as they indicate that 4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine may have a favorable safety margin, which is essential for its progression to clinical trials.
Looking ahead, the therapeutic potential of 4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine is being explored in various disease models. A 2023 study in Neuropharmacology investigated its effects on neurodegenerative diseases, such as Parkinson's disease. The research suggested that the compound could protect dopaminergic neurons by reducing oxidative stress and mitochondrial dysfunction. These findings highlight its potential as a neuroprotective agent, which is a significant area of unmet medical need.
In conclusion, 4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine represents a promising candidate in the field of biomedical research. Its structural features, combined with its potential biological activities, make it a compelling target for further investigation. Ongoing studies are expected to provide more insights into its mechanisms of action and therapeutic applications, paving the way for its potential use in the treatment of various diseases.
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